molecular formula C12H19N3OS B13974308 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol

Cat. No.: B13974308
M. Wt: 253.37 g/mol
InChI Key: JWKZOJHMOOCSRM-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclohexylamino group, a methylthio group, and a pyrimidinemethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol typically involves the reaction of cyclohexylamine with a suitable pyrimidine derivative. One common method involves the use of 2-chloro-5-methylthiopyrimidine as a starting material. The reaction proceeds through nucleophilic substitution, where cyclohexylamine displaces the chlorine atom, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol is unique due to the combination of its cyclohexylamino and methylthio groups attached to a pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H19N3OS

Molecular Weight

253.37 g/mol

IUPAC Name

[4-(cyclohexylamino)-2-methylsulfanylpyrimidin-5-yl]methanol

InChI

InChI=1S/C12H19N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h7,10,16H,2-6,8H2,1H3,(H,13,14,15)

InChI Key

JWKZOJHMOOCSRM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCCC2)CO

Origin of Product

United States

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